Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

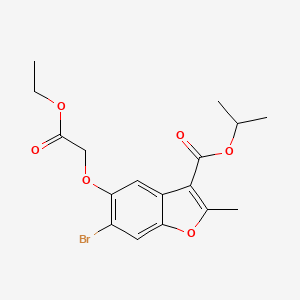

Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a propan-2-yl ester at the 3-position of the benzofuran core. The 5-position is substituted with a 2-ethoxy-2-oxoethoxy group, which introduces both ester and ether functionalities . Its molecular formula is C₁₈H₂₀BrO₆, with a molecular weight of 421.26 g/mol. The compound’s structure has been confirmed via NMR and X-ray crystallography in related benzofuran derivatives, as seen in halogenated analogs synthesized through similar pathways .

Properties

IUPAC Name |

propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO6/c1-5-21-15(19)8-22-14-6-11-13(7-12(14)18)24-10(4)16(11)17(20)23-9(2)3/h6-7,9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWCKBGRPXSWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Propan-2-yl 6-bromo derivatives exhibit significant antimicrobial properties. For instance, a related benzofuran-pyrazole compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Benzofuran-Pyrazole 9 | 2.50 | E. coli |

| Benzofuran-Pyrazole 11 | 20 | Staphylococcus aureus |

| Propan-2-yl 6-bromo | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds similar to Propan-2-yl 6-bromo have shown substantial anti-inflammatory effects, with stabilization percentages of human red blood cell (HRBC) membranes ranging from 86.70% to 99.25% . This suggests that these compounds may inhibit inflammatory mediators effectively.

Table 2: Anti-inflammatory Effects

| Compound | HRBC Stabilization (%) |

|---|---|

| Benzofuran-Pyrazole 9 | 86.70 |

| Benzofuran-Pyrazole 10 | 29.67 |

| Propan-2-yl 6-bromo | TBD |

The mechanism by which Propan-2-yl 6-bromo exerts its biological effects is still being elucidated. However, it is hypothesized that the presence of the benzofuran moiety may enhance interaction with specific biological targets such as DNA gyrase, which is crucial for bacterial DNA replication .

Inhibition of DNA Gyrase

In vitro studies have indicated that related compounds can inhibit E. coli DNA gyrase B with an IC50 value comparable to established antibiotics like ciprofloxacin . This inhibition is significant for developing new antimicrobial agents.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various benzofuran derivatives included Propan-2-yl 6-bromo, demonstrating promising results against Gram-negative and Gram-positive bacteria.

- Anti-inflammatory Assay : Another study assessed the anti-inflammatory properties through HRBC membrane stabilization tests, confirming the high efficacy of related compounds in reducing inflammation.

Comparison with Similar Compounds

Ethyl 6-Bromo-5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ID: 3341-4929)

- Molecular Formula : C₂₀H₁₈BrFO₄

- Molecular Weight : 421.26 g/mol

- Key Difference: The 5-position substituent is a 2-fluorobenzyl ether. Such differences may influence solubility and receptor binding in biological systems .

Ethyl 6-Bromo-5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (ID: 3570-0666)

- Molecular Formula : C₂₂H₂₁BrO₆

- Molecular Weight : 461.31 g/mol

- Key Difference: The 5-position features a ketone-linked 4-methoxyphenyl group.

Ester Group Variations

Methyl 6-Bromo-5-(Cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (CID 1584698)

- Molecular Formula: C₁₃H₁₀BrNO₄

- Molecular Weight : 332.13 g/mol

- Key Difference: A methyl ester at the 3-position and a cyanomethoxy group at the 5-position.

Ethyl 6-Bromo-2-methyl-5-[(E)-3-Phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-64-9)

- Molecular Formula : C₂₂H₂₁BrO₄

- Molecular Weight : 441.31 g/mol

- Key Difference : A cinnamyloxy group at the 5-position introduces conjugation and UV activity. The ethyl ester at the 3-position may confer different hydrolysis kinetics compared to the propan-2-yl ester in the target compound .

Molecular Weight and Lipophilicity

- The target compound (421.26 g/mol) has intermediate molecular weight compared to analogs like CID 1584698 (332.13 g/mol) and ID 3570-0666 (461.31 g/mol).

- Lipophilicity (logP) trends: Target Compound: Estimated logP ~3.5 (ethoxy-oxoethoxy and isopropyl ester enhance lipophilicity). CID 1584698: Lower logP (~2.1) due to the polar cyanomethoxy group . CAS 308295-64-9: Higher logP (~5.7) due to the hydrophobic cinnamyloxy group .

Structural Characterization

Table 1. Comparative Analysis of Benzofuran Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent at 5-Position | logP (Estimated) |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₀BrO₆ | 421.26 | 2-Ethoxy-2-oxoethoxy | 3.5 |

| Ethyl 6-Bromo-5-(2-fluorobenzyloxy) analog | C₂₀H₁₈BrFO₄ | 421.26 | 2-Fluorobenzyl ether | 4.2 |

| Ethyl 6-Bromo-5-(4-methoxyphenylketone) | C₂₂H₂₁BrO₆ | 461.31 | 4-Methoxyphenyl ketone | 4.8 |

| Methyl 6-Bromo-5-(cyanomethoxy) analog | C₁₃H₁₀BrNO₄ | 332.13 | Cyanomethoxy | 2.1 |

| Ethyl 6-Bromo-5-(cinnamyloxy) analog | C₂₂H₂₁BrO₄ | 441.31 | (E)-3-Phenylprop-2-enoxy | 5.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.